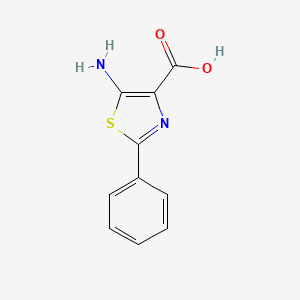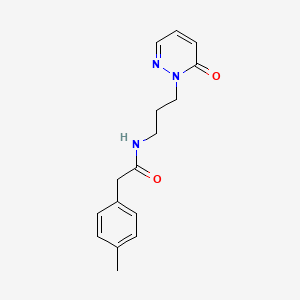![molecular formula C16H19N3O2 B2382852 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole CAS No. 2411298-60-5](/img/structure/B2382852.png)
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a cyclobutylaziridine moiety and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of the aziridine intermediate, which can be synthesized through the reaction of cyclobutylamine with an appropriate epoxide under basic conditions. This intermediate is then reacted with a methoxyphenyl derivative to form the aziridinylmethoxyphenyl compound. Finally, the oxadiazole ring is constructed through a cyclization reaction involving a nitrile oxide intermediate, which can be generated in situ from a suitable precursor under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the aziridine formation and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The aziridine moiety is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition of enzyme activity or the modulation of protein function. The oxadiazole ring can also interact with various biological targets, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Aziridine Derivatives: Compounds containing the aziridine moiety are known for their reactivity and potential biological activity.
Uniqueness
3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole is unique due to the combination of the cyclobutylaziridine and methoxyphenyl groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
3-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11-17-16(18-21-11)12-5-7-15(8-6-12)20-10-14-9-19(14)13-3-2-4-13/h5-8,13-14H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFNQCORBBYRLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)OCC3CN3C4CCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2382780.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B2382781.png)
![2-Chloro-5-cyclopropyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2382783.png)

![4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid](/img/structure/B2382785.png)
![1-[(4-ethylphenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2382788.png)
![6-Iodoimidazo[1,2-A]pyridin-2-amine](/img/structure/B2382789.png)

![N-(cyanomethyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2382792.png)
